molecular formula C7H8IN5O2S B14214394 N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide CAS No. 823816-00-8

N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide

Cat. No.: B14214394
CAS No.: 823816-00-8
M. Wt: 353.14 g/mol
InChI Key: KUPYCBFMRDRNIA-UHFFFAOYSA-N
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Description

N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide is a complex organic compound featuring a unique combination of an imidazole ring and a thiazole ring, both of which are known for their significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide typically involves multi-step reactions starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide is unique due to the combination of both imidazole and thiazole rings in its structure. This dual-ring system enhances its chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

CAS No.

823816-00-8

Molecular Formula

C7H8IN5O2S

Molecular Weight

353.14 g/mol

IUPAC Name

N-[1-[(2-iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide

InChI

InChI=1S/C7H8IN5O2S/c8-6-10-3-5(16-6)4-12-2-1-9-7(12)11-13(14)15/h3H,1-2,4H2,(H,9,11)

InChI Key

KUPYCBFMRDRNIA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=N1)N[N+](=O)[O-])CC2=CN=C(S2)I

Origin of Product

United States

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